6-脱氧-9α-羟基雪松多宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

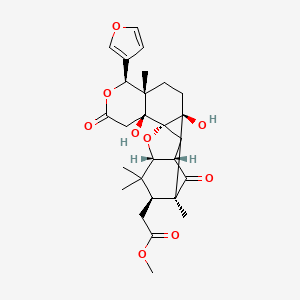

6-Deoxy-9alpha-hydroxycedrodorin is a type of compound known as triterpenoids . It is a powder in physical form . The compound is sourced from the herbs of Cedrela odorata . It has a molecular formula of C27H34O9 and a molecular weight of 502.6 g/mol .

Molecular Structure Analysis

The molecular structure of 6-Deoxy-9alpha-hydroxycedrodorin is determined by 1D and 2D NMR . It has a molecular formula of C27H34O9 .Physical And Chemical Properties Analysis

6-Deoxy-9alpha-hydroxycedrodorin has a molecular weight of 502.6 g/mol . It is a powder in physical form . The compound has a predicted boiling point of 664.5±55.0 °C and a predicted density of 1.39±0.1 g/cm3 .科学研究应用

Triterpenoids Research

“6-Deoxy-9alpha-hydroxycedrodorin” is classified as a triterpenoid . Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units. They are involved in a wide range of biological activities and are found in a variety of plants. The study of this compound can contribute to the understanding of the biological activities and functions of triterpenoids.

Insect-Resistance in Timber Plantations

This compound shows potential value in the selection of insect-resistant clones for timber plantations . By studying its properties and effects, it could be possible to develop more effective strategies for pest management in forestry, contributing to sustainable timber production.

Reference Standards

“6-Deoxy-9alpha-hydroxycedrodorin” can be used as a reference standard in various scientific studies . Reference standards are substances with a known concentration of a specific compound. They are used in analytical chemistry to ensure the accuracy and consistency of measurements.

Pharmacological Research

This compound can be used in pharmacological research . It could be studied for potential medicinal properties, contributing to the development of new drugs or therapies.

Food and Cosmetic Research

“6-Deoxy-9alpha-hydroxycedrodorin” can also be used in food and cosmetic research . The safety, efficacy, and potential benefits of this compound can be studied in the context of food and cosmetic products.

Synthetic Precursor Compounds

This compound can serve as a precursor for the synthesis of other compounds . In organic chemistry, precursor compounds are used in chemical reactions to create new compounds. Studying “6-Deoxy-9alpha-hydroxycedrodorin” can therefore contribute to the development of new synthetic methods and pathways.

Active Pharmaceutical Intermediates (API) & Fine Chemicals

“6-Deoxy-9alpha-hydroxycedrodorin” can be used as an active pharmaceutical intermediate (API) or in the production of fine chemicals . APIs are the active ingredients in pharmaceutical drugs, while fine chemicals are pure, single substances that are commercially produced with chemical reactions for highly specific applications.

Ingredient in Natural Products

Finally, “6-Deoxy-9alpha-hydroxycedrodorin” can be found in natural products . Studying its properties can contribute to the understanding of the chemical composition and potential benefits of these products.

属性

IUPAC Name |

methyl 2-[(1S,2S,5S,6S,10S,11R,13S,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-22(2)16(10-17(28)33-5)24(4)19(30)15-11-27(36-21(15)22)25(24,31)8-7-23(3)20(14-6-9-34-13-14)35-18(29)12-26(23,27)32/h6,9,13,15-16,20-21,31-32H,7-8,10-12H2,1-5H3/t15-,16+,20+,21-,23+,24-,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIQPOSLYIEZJT-DDBLWRNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2(C(=O)C3C1OC4(C3)C2(CCC5(C4(CC(=O)OC5C6=COC=C6)O)C)O)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]4([C@H](C([C@H]5[C@@H](C4=O)C[C@]3([C@@]1(CC(=O)O[C@H]2C6=COC=C6)O)O5)(C)C)CC(=O)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019946 |

Source

|

| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Deoxy-9alpha-hydroxycedrodorin | |

CAS RN |

247036-52-8 |

Source

|

| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structure of 6-Deoxy-9α-hydroxycedrodorin and its significance in the context of insect deterrence?

A1: 6-Deoxy-9α-hydroxycedrodorin is a newly identified tetranortriterpenoid isolated from the leaves of Cedrela odorata. While its exact molecular formula and weight aren't specified in the study, its structure is described as "3-deoxo-3β,8β-epoxy-6-deoxy-9α,14α-dihydroxy-8, 14-dihydromexicanolide" []. This compound, along with other isolated tetranortriterpenoids, was found to be associated with leaf rejection by the polyphagous weevil Exopthalmus jekelianus []. This suggests that 6-Deoxy-9α-hydroxycedrodorin may play a role in the natural defense mechanisms of Cedrela odorata against insect herbivory.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。